Reduction Potential vs. Bromo & Hydroxy Analogs
The half-wave reduction potential (E₁/₂) of 1-chloro-4-(4-nitrophenoxy)benzene (-0.829 V) is intermediate between its 4'-bromo (-0.813 V) and 4'-hydroxy (-0.863 V) analogs, as determined by polarography using a dropping mercury electrode in 50% methanol at pH 7.0 [1]. This quantitative ranking reflects the electron-withdrawing/-donating character of the 4'-substituent, which directly modulates the reducibility of the nitro group.
| Evidence Dimension | Half-wave reduction potential (E₁/₂) of the nitro group |
|---|---|
| Target Compound Data | -0.829 V vs. 1-N calomel electrode |
| Comparator Or Baseline | 4-Nitro-4'-bromodiphenyl ether: -0.813 V; 4-Nitro-4'-hydroxydiphenyl ether: -0.863 V |
| Quantified Difference | +0.016 V more negative than bromo analog; +0.034 V less negative than hydroxy analog |
| Conditions | Polarography with dropping mercury electrode; saturated solution in 50 vol.% methanol, pH 7.0; 1-N calomel electrode as standard. |
Why This Matters
This data is critical for applications involving electrochemical detection, redox cycling, or selective reduction, where the compound's electron affinity dictates its performance and selectivity relative to other nitrodiphenyl ethers.
- [1] Suzuki, M.; Nakajima, T. Studies on Diphenyl Ether Series. II. Studies on 4′-Chloro, -Bromo and -Hydroxy-4-nitrophenyl Ethers by Polarographic Method. Yakugaku Zasshi 1951, 71 (7), 640-643. View Source
